molecular formula C6H11NO5 B13896026 2-(2-Hydroxyethylamino)succinic acid

2-(2-Hydroxyethylamino)succinic acid

Cat. No.: B13896026
M. Wt: 177.16 g/mol
InChI Key: NWVHTDWHXVPUEF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl) aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the aspartic acid molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl) aspartic acid typically involves the reaction of aspartic acid with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Aspartic Acid+Ethylene OxideN-(2-Hydroxyethyl) Aspartic Acid\text{Aspartic Acid} + \text{Ethylene Oxide} \rightarrow \text{N-(2-Hydroxyethyl) Aspartic Acid} Aspartic Acid+Ethylene Oxide→N-(2-Hydroxyethyl) Aspartic Acid

Industrial Production Methods

In industrial settings, the production of N-(2-hydroxyethyl) aspartic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, ensuring high yield and purity of the product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl) aspartic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form N-(2-hydroxyethyl) aspartate.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-(2-Hydroxyethyl) aspartic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl) aspartic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, influencing cellular processes such as protein synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

    Aspartic Acid: The parent compound, which lacks the hydroxyethyl group.

    N-Methylaspartic Acid: A derivative with a methyl group attached to the nitrogen atom.

    N-Phenylaspartic Acid: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

N-(2-Hydroxyethyl) aspartic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-hydroxyethylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVHTDWHXVPUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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